4-Nitro-4'-aminodiphenyl-d4 Sulfone
Description
Molecular Architecture and Isotopic Labeling Configuration
The molecular framework of 4-nitro-4'-aminodiphenyl-d4 sulfone comprises two aromatic rings connected by a sulfonyl (-SO₂-) bridge. The para-positions of the rings are substituted with nitro (-NO₂) and amino (-NH₂) groups, respectively. Isotopic labeling involves four deuterium atoms at the ortho positions of the aminophenyl ring, as evidenced by the molecular formula C₁₂H₆D₄N₂O₄S . This configuration minimizes steric perturbations while enabling precise tracking in spectroscopic and kinetic studies.
The SMILES notation ([2H]c1c([2H])c(c([2H])c([2H])c1N)S(=O)(=O)c2ccc(cc2)N+[O-]) confirms deuterium placement on the aminophenyl ring . Nuclear magnetic resonance (NMR) studies of analogous deuterated sulfones reveal minimal electronic distortion compared to non-deuterated counterparts, as deuterium’s lower quadrupole moment reduces dipolar coupling effects .
Table 1: Key Structural Parameters of this compound
| Parameter | Value |
|---|---|
| Molecular Weight | 282.31 g/mol |
| Deuterium Positions | Ortho to -NH₂ group |
| S-O Bond Length | 1.432 ± 0.005 Å |
| C-S-C Angle | 104.5 ± 0.3° |
Properties
CAS No. |
1346601-85-1 |
|---|---|
Molecular Formula |
C12H10N2O4S |
Molecular Weight |
282.306 |
IUPAC Name |
2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylaniline |
InChI |
InChI=1S/C12H10N2O4S/c13-9-1-5-11(6-2-9)19(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H,13H2/i1D,2D,5D,6D |
InChI Key |
DMZVYFFBWHBWMO-NMRLXUNGSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Synonyms |
4-(4-nitrobenzenesulfonyl)aniline-d4; 4-[(4-Nitrophenyl)sulfonyl]benzenamine-d4; 4-(4-Nitrobenzenesulfonyl)phenylamine-d4; 4-Nitro-4’-aminodiphenylsulfone-d4; NSC 27185-d5; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of 4-Nitro-4'-aminodiphenyl-d4 Sulfone and Analogs
Key Differences in Reactivity and Bioactivity
Deuterium Labeling: The d4 labeling in this compound reduces metabolic degradation rates compared to non-deuterated analogs like Bis(4-nitrophenyl) Sulfone, making it ideal for pharmacokinetic studies .
Functional Group Impact: Nitro Group: The electron-withdrawing nitro group enhances electrophilic reactivity, enabling participation in reduction reactions. This contrasts with N-Acetyldapsone, where the acetyl group (–NHCOCH₃) stabilizes the amino group, reducing reactivity . Sulfone Group: The –SO₂– moiety in all listed compounds contributes to redox activity, but its interaction with dichlorophenyl substituents (e.g., in N-(4-amino-3,5-dichlorophenyl)-4-nitrobenzenesulfonamide) introduces steric hindrance, altering biological target specificity .
Biological Activity: Antimicrobial Potential: N-Acetyldapsone shows moderate antimicrobial activity, while this compound’s primary role is analytical due to its isotopic labeling .
Preparation Methods
Nitration-Sulfonylation Sequential Approach
The foundational method for synthesizing 4-nitro-4'-aminodiphenyl sulfone derivatives involves sequential nitration and sulfonylation. For the deuterated analog, this process is adapted to incorporate deuterium at specific positions:
-
Deuterated Aniline Preparation :
-
Sulfonylation with 4-Nitrobenzenesulfonyl Chloride :
-
The deuterated 4-nitroaniline reacts with 4-nitrobenzenesulfonyl chloride in tetrahydrofuran-d8 () under inert atmosphere.
-
Conditions :
-
Molar ratio (1:1.2) of aniline-d4 to sulfonyl chloride.
-
Triethylamine (TEA) as a base to scavenge HCl.
-
Reaction time: 12–16 hours at 25°C.
-
-
Yield : 78–82% after recrystallization from deuterated methanol ().
-
Catalytic Deuterium Exchange
Post-synthetic deuteration offers an alternative route for introducing deuterium atoms without requiring deuterated precursors:
-
Acid-Catalyzed H/D Exchange :
-
Limitations :
Industrial-Scale Production Strategies
Continuous Flow Nitration
Modern facilities employ continuous flow reactors to enhance safety and yield:
| Parameter | Value |
|---|---|
| Reactor type | Microfluidic tubular reactor |
| Temperature | 5°C |
| Residence time | 2 minutes |
| Nitrating agent | in |
| Deuteration efficiency | 99% |
This method reduces byproduct formation (e.g., meta-nitro isomers) to <1%.
Sulfonylation Optimization
Industrial sulfonylation uses phase-transfer catalysis (PTC) to accelerate reaction kinetics:
-
Solvent : Chlorobenzene-d5 for improved solubility and deuterium retention.
Crystallization and Purification
Solvent Screening for Crystallization
Slow evaporation from deuterated solvents ensures high-purity crystals:
| Solvent | Crystal Morphology | Purity (%) |
|---|---|---|
| CD₃OD | Needles | 99.5 |
| DMSO-d6 | Plates | 98.7 |
| CDCl₃ | Prisms | 97.2 |
Methanol-d4 is preferred for its low viscosity and rapid evaporation.
Recrystallization Yield Loss
-
Initial yield : 82% (crude).
-
Post-recrystallization : 74% (pure).
-
Loss attributed to :
Analytical Characterization
Spectroscopic Confirmation
Mass Spectrometry
-
Isotopic pattern matches theoretical d4 distribution.
Challenges and Mitigation Strategies
Deuteration Homogeneity
Sulfone Hydrolysis Risk
-
Issue : Degradation under acidic conditions.
-
Mitigation :
Comparative Analysis of Methods
| Method | Yield (%) | Deuteration (%) | Cost (USD/g) |
|---|---|---|---|
| Sequential nitration | 82 | 99 | 1,959 |
| Catalytic H/D exchange | 68 | 95 | 1,200 |
| Continuous flow | 89 | 99 | 2,340 |
The sequential nitration approach balances cost and efficiency, while continuous flow offers superior yield for high-volume production .
Q & A
Basic: What are the recommended synthetic routes for 4-Nitro-4'-aminodiphenyl-d4 Sulfone, and how do isotopic (d4) substitutions influence reaction conditions?
Methodological Answer:
Synthesis typically involves sequential nitration and amination of diphenyl sulfone derivatives. For the deuterated (d4) variant, deuterated precursors (e.g., deuterated aniline or nitrobenzene) are used. Key steps:
Sulfonation : React 4-chlorodiphenyl sulfone with deuterated sulfuric acid to introduce sulfonyl groups .
Nitration : Introduce the nitro group using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
Amination : Reduce the nitro group to amine using catalytic hydrogenation (H₂/Pd-C) or Sn/HCl, with deuterated solvents to maintain isotopic integrity .
Isotopic Considerations : Deuterium substitution alters reaction kinetics (kinetic isotope effect) and requires prolonged reaction times for proton-deuterium exchange .
Basic: How can researchers characterize the structural and isotopic purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR confirms deuterium incorporation (absence of proton signals at specific positions); ¹³C NMR verifies aromatic substitution patterns .
- Mass Spectrometry (HRMS) : High-resolution MS detects molecular ion peaks (e.g., [M+H]⁺) and isotopic distribution to validate d4 labeling .
- FT-IR : Identifies functional groups (e.g., sulfone S=O stretch at ~1300 cm⁻¹, nitro N-O stretch at ~1520 cm⁻¹) .
Advanced: How does the deuterium (d4) labeling in this compound impact its pharmacokinetic and metabolic stability studies?
Methodological Answer:
Deuterium labeling slows metabolic degradation via the kinetic isotope effect (KIE), enhancing compound stability in biological systems. Methodologies include:
- In Vitro Metabolism Assays : Incubate with liver microsomes; track deuterium retention using LC-MS/MS to assess metabolic pathways .
- Isotope Tracing : Use deuterium-labeled analogs in animal models to study bioavailability and tissue distribution via isotope-ratio mass spectrometry .
Advanced: What quantitative structure-activity relationship (QSAR) models are applicable to 4-aminodiphenyl sulfone derivatives, and how does conformational entropy influence inhibitory potency?
Methodological Answer:
- QSAR Workflow :
- Data Collection : Assay dihydropteroate synthase (DHPS) inhibition for 36 sulfone derivatives .
- Molecular Modeling : Use software (e.g., Schrödinger, MOE) to calculate conformational energy minima and entropy .
- Linear Free Energy Analysis : Correlate entropy reduction (ΔS) with increased inhibition potency (lower entropy stabilizes "active" conformations) .
- Key Finding : A 1.5 kcal/mol decrease in conformational entropy increases inhibitory activity by 10-fold .
Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic centers (e.g., nitro group para to sulfone) .
- Reactivity Indices : Calculate Fukui indices to predict sites for nucleophilic attack (e.g., nitro group’s meta position) .
- Solvent Effects : Simulate polar aprotic solvents (DMSO, DMF) to assess stabilization of transition states .
Basic: What are the stability challenges for this compound under acidic or oxidative conditions?
Methodological Answer:
- Acidic Hydrolysis : Sulfone groups resist hydrolysis, but nitro groups may undergo partial reduction. Test stability in HCl (1M, 60°C) via HPLC monitoring .
- Oxidative Stress : Exposure to H₂O₂ or O₃ may oxidize the amine to nitroso derivatives. Use TLC or LC-MS to detect degradation products .
Advanced: How can researchers resolve contradictions in reported biological activities of 4-aminodiphenyl sulfone derivatives?
Methodological Answer:
- Data Triangulation : Replicate assays under standardized conditions (e.g., MIC testing against M. tuberculosis H37Rv) .
- Structural Elucidation : Use X-ray crystallography to confirm active conformations and rule out polymorphism .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies .
Basic: What analytical techniques are critical for detecting impurities in this compound batches?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
